molecular formula C17H15N3O2S B11017391 N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B11017391
M. Wt: 325.4 g/mol
InChI Key: LAEBZRDUPXNHEP-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a methoxypyridine moiety, a phenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of 6-methoxypyridine-3-amine with 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The pathways involved often include the modulation of signaling cascades and the inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxypyridine moiety enhances its solubility and bioavailability, while the thiazole ring contributes to its stability and reactivity.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H15N3O2S/c1-11-19-15(16(23-11)12-6-4-3-5-7-12)17(21)20-13-8-9-14(22-2)18-10-13/h3-10H,1-2H3,(H,20,21)

InChI Key

LAEBZRDUPXNHEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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